molecular formula C18H29N5O B2948319 1-Cycloheptyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1396812-71-7

1-Cycloheptyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Cat. No. B2948319
CAS RN: 1396812-71-7
M. Wt: 331.464
InChI Key: MQNRCHMUEFOKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Cycloheptyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea” is a compound that contains a pyrimidine and piperidine nucleus . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . It also contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, both pyrimidine and piperidine derivatives are known to participate in a wide range of chemical reactions .

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is not entirely understood. However, studies have suggested that this compound exerts its antiproliferative activity by inhibiting the activity of specific enzymes involved in cell division. Additionally, this compound has also been found to disrupt the bacterial cell membrane, leading to the death of the bacteria.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has also been found to inhibit the growth of bacteria by disrupting their cell membrane.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 1-Cycloheptyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is its potent antiproliferative and antimicrobial activities. This makes it a potential candidate for the development of new cancer therapies and antibiotics. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in humans.

Future Directions

There are various future directions for the research of 1-Cycloheptyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea. One of the significant future directions is the development of new cancer therapies and antibiotics based on this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity in humans. Finally, new synthetic methods need to be developed to produce this compound in large quantities and with high purity.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using specific methods and has been studied extensively for its various biochemical and physiological effects. While this compound has shown potential as a candidate for cancer therapy and antibiotic development, further research is needed to understand its mechanism of action and potential toxicity in humans.

Synthesis Methods

The synthesis of 1-Cycloheptyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea involves the reaction of cycloheptylamine with 1-(pyrimidin-2-yl)piperidine-4-carboxaldehyde in the presence of a reducing agent like sodium borohydride. The resulting intermediate is then treated with urea to obtain the final product. This method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

1-Cycloheptyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea has been extensively studied for its various applications in scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has potent antiproliferative activity against cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has also been found to possess antimicrobial activity, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

1-cycloheptyl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O/c24-18(22-16-6-3-1-2-4-7-16)21-14-15-8-12-23(13-9-15)17-19-10-5-11-20-17/h5,10-11,15-16H,1-4,6-9,12-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNRCHMUEFOKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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